molecular formula C10H14O4 B14373705 Dimethyl 5,5-dimethylhex-2-ynedioate CAS No. 90171-34-9

Dimethyl 5,5-dimethylhex-2-ynedioate

Cat. No.: B14373705
CAS No.: 90171-34-9
M. Wt: 198.22 g/mol
InChI Key: FZWGUNVXZYEVQS-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dimethylhex-2-ynedioate is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.216 g/mol . It is a dimethyl ester derivative of 5,5-dimethylhex-2-ynedioic acid. This compound is known for its unique structure, which includes a triple bond and ester functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5,5-dimethylhex-2-ynedioate can be synthesized through various methods. One common synthetic route involves the esterification of 5,5-dimethylhex-2-ynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dimethylhex-2-ynedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5,5-dimethylhex-2-ynedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5,5-dimethylhex-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The triple bond in the compound makes it a reactive intermediate in cycloaddition reactions, such as the Diels-Alder reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5,5-dimethylhex-2-ynedioate is unique due to its specific structure, which includes both ester groups and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

CAS No.

90171-34-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 5,5-dimethylhex-2-ynedioate

InChI

InChI=1S/C10H14O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h7H2,1-4H3

InChI Key

FZWGUNVXZYEVQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#CC(=O)OC)C(=O)OC

Origin of Product

United States

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